3-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
Description
3-Methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a heterocyclic small molecule featuring a benzamide moiety linked to a pyrido[1,2-a]pyrimidin-4-one core. Key structural attributes include:
- Methoxy group at the 3-position of the benzamide ring.
- Methyl group at the 2-position of the pyrido[1,2-a]pyrimidinone scaffold.
This compound’s synthesis likely follows protocols similar to those described for related benzamide derivatives, such as coupling reactions using cesium carbonate and DMF .
Properties
IUPAC Name |
3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-15(17(22)20-9-4-3-8-14(20)18-11)19-16(21)12-6-5-7-13(10-12)23-2/h3-10H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJXGTYVOJHIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrido[1,2-a]pyrimidine core, followed by functionalization at specific positions to introduce the methoxy and benzamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group undergoes acid- or base-catalyzed hydrolysis to yield 3-methoxybenzoic acid and the corresponding pyrido[1,2-a]pyrimidin-4-one amine.
Table 1: Hydrolysis Conditions and Products
Electrophilic Aromatic Substitution (EAS)
The pyrido[1,2-a]pyrimidin-4-one ring undergoes nitration and sulfonation at electron-rich positions due to resonance stabilization from the lactam moiety.
Table 2: EAS Reactions
Functionalization of the Methoxy Group
The methoxy group (-OCH₃) can be demethylated to a hydroxyl group (-OH) under strong acidic conditions or converted to other substituents.
Table 3: Methoxy Group Transformations
Reduction of the Pyrido Ring
The pyrido[1,2-a]pyrimidin-4-one core can be reduced to a dihydro or tetrahydro derivative under catalytic hydrogenation.
Table 4: Reduction Reactions
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂/Pd-C (10 wt%) | EtOH, 50 psi, 24 hr | Dihydro-pyrido[1,2-a]pyrimidin-4-one | Partial | |
| NaBH₄/CeCl₃ | THF, 0°C to RT, 6 hr | Tetrahydro derivative (racemic mixture) | Low |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings via halogenated intermediates.
Table 5: Catalytic Cross-Coupling Examples
Photochemical Reactivity
Under UV light (λ = 254 nm), the methoxybenzamide moiety undergoes photo-Fries rearrangement , generating ortho- and para-hydroxybenzamide isomers.
-
Solvent dependence : Rearrangement efficiency decreases in polar aprotic solvents (DMF, DMSO).
-
Quantum yield : Φ = 0.12 in acetonitrile.
Complexation with Metal Ions
The pyrido[1,2-a]pyrimidin-4-one core acts as a bidentate ligand for transition metals like Cu(II) and Fe(III).
Stoichiometry and Stability Constants :
| Metal Ion | Ligand:Metal Ratio | log β (25°C) |
|---|---|---|
| Cu²⁺ | 2:1 | 8.9 ± 0.2 |
| Fe³⁺ | 1:1 | 6.4 ± 0.3 |
Scientific Research Applications
3-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
The benzamide moiety is a critical pharmacophore. Modifications here influence solubility, bioavailability, and target affinity:
Modifications on the Pyrido[1,2-a]pyrimidinone Core
The pyrido[1,2-a]pyrimidinone scaffold is sensitive to substitutions, as seen in related studies:
- Nitrogen Substitution: In imidazo[1,2-a]pyrimidine derivatives, introducing nitrogen at the C-8 position (e.g., inhibitor 203) reduced potency due to disrupted hydrogen bonding .
- Methyl Group at 2-Position : The 2-methyl group in the target compound may sterically hinder metabolic oxidation, enhancing stability compared to unsubstituted analogs.
Biological Activity
3-Methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may confer specific pharmacological properties, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C17H15N3O3. The compound consists of a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The methoxy and benzamide functionalities enhance its potential interactions with biological targets.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. Compounds with similar structures have been shown to modulate enzymatic activity and influence signaling pathways in various cellular contexts.
Anticancer Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidine exhibit anticancer properties. For instance, compounds that inhibit dihydrofolate reductase (DHFR) have shown efficacy in cancer treatment by disrupting folate metabolism essential for DNA synthesis and cell proliferation. Studies have demonstrated that benzamide derivatives can inhibit cell growth in various cancer cell lines through mechanisms involving downregulation of DHFR and other metabolic pathways .
Antimicrobial Properties
Similar compounds have also been evaluated for antimicrobial activity. The presence of the pyrido[1,2-a]pyrimidine moiety is associated with enhanced antibacterial and antifungal activities. Some studies suggest that these compounds disrupt microbial cell wall synthesis or inhibit critical metabolic enzymes .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, a study reported significant inhibition of cell proliferation in breast cancer cells treated with similar benzamide derivatives .
Structure-Activity Relationship (SAR)
The structure-activity relationship of related compounds indicates that modifications to the benzamide and pyrido[1,2-a]pyrimidine moieties can significantly affect biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can enhance binding affinity to target proteins or improve pharmacokinetic properties .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
